molecular formula C6H8ClN3O2S B3027656 (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-methyl-amine CAS No. 1353973-60-0

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-methyl-amine

Cat. No. B3027656
CAS RN: 1353973-60-0
M. Wt: 221.67
InChI Key: KZNZMBWUAGLCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving “(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-methyl-amine”. More research is needed in this area .

Scientific Research Applications

Corrosion Inhibition

  • Research Findings : Certain pyrimidinic Schiff bases, such as benzylidene-pyrimidin-2-yl-amine, are effective as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrate good corrosion inhibition even at low concentrations and are mixed-type inhibitors. The adsorption of these compounds on steel surfaces follows Langmuir's isotherm, with a correlation between inhibition efficiency and quantum chemical parameters (Ashassi-Sorkhabi et al., 2005).

Chemoselective Reactions

  • Research Findings : Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines and their derivatives have been studied, revealing selective displacement of the chloride group by anilines and secondary aliphatic amines. Sterically and electronically unbiased primary aliphatic amines selectively displace the sulfone group in 4,6-dichloro-2-(methylsulfonyl)pyrimidine (Baiazitov et al., 2013).

Synthesis of Maleopimaric and Citraconopimaric Acids

  • Research Findings : Acylation of certain pyrimidinyl compounds with maleopimaric and citraconopimaric acid chlorides led to the formation of N-[3-(pyrimidin-2-yl)aryl]amides. The reaction of substituted N-arylamides of maleopimaric acid with methanesulfonic acid resulted in biologically active methanesulfonates (Koroleva et al., 2012).

Biological Activity

  • Research Findings : A series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines exhibited moderate to weak fungicidal and insecticidal activity. These compounds were synthesized via a multi-step sequence using 2-chloro-5-(chloromethyl)-pyridine as the starting material (Chen & Shi, 2008).

Synthesis of Condensed Pyrimidines

  • Research Findings : 2-(3,4-Dihydro-4-oxo-2-quinazolinyl)acetonitriles were used in the synthesis of new condensed pyrimidines. The reaction with 5-chloro-2-(methylsulfonyl/methylthio)pyrimidine-4-carbonyl chlorides produced a series of new nitriles, with cyclization into 3-(methylsulfonyl)-5,12-dioxo-7,12-dihydro-5H-pyrimido[4',5':5,6]pyrido[2,1-b]quinazoline-6-carbonitriles (Volovenko et al., 2004).

Safety and Hazards

“(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-methyl-amine” is not intended for human or veterinary use. It is for research use only . Always handle with appropriate safety measures.

properties

IUPAC Name

6-chloro-N-methyl-2-methylsulfonylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2S/c1-8-5-3-4(7)9-6(10-5)13(2,11)12/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNZMBWUAGLCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101205072
Record name 4-Pyrimidinamine, 6-chloro-N-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353973-60-0
Record name 4-Pyrimidinamine, 6-chloro-N-methyl-2-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353973-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 6-chloro-N-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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